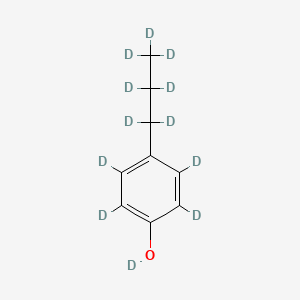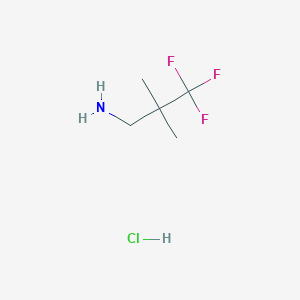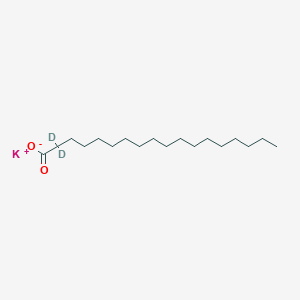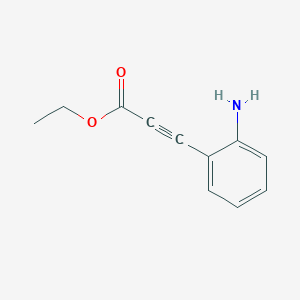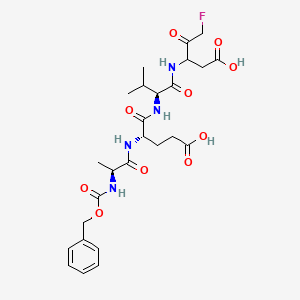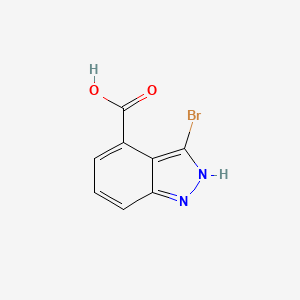
3-ブロモ-1H-インダゾール-4-カルボン酸
概要
説明
“3-Bromo-1H-indazole-4-carboxylic acid” is a chemical compound. It is a derivative of indazole, which is a heterocyclic compound. Indazoles have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles has been explored through various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “3-Bromo-1H-indazole-4-carboxylic acid” is characterized by the presence of a bromine atom at the 3rd position of the indazole ring and a carboxylic acid group at the 4th position .
Chemical Reactions Analysis
Indazoles can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with diazo compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-1H-indazole-4-carboxylic acid” include its molecular weight, which is 241.04 . It is a solid at room temperature .
作用機序
Target of Action
Indazole derivatives, which include 3-bromo-1h-indazole-4-carboxylic acid, have been found to bind with high affinity to multiple receptors . These compounds have been used in the treatment of various disorders, indicating their interaction with a broad range of biological targets .
Mode of Action
Indazole derivatives have been reported to inhibit, regulate, and modulate various kinases, such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This suggests that 3-Bromo-1H-indazole-4-carboxylic acid may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Indazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-Bromo-1H-indazole-4-carboxylic acid may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Indazole derivatives have been reported to exhibit various biologically vital properties . For instance, some indazole derivatives have shown inhibitory activity against influenza A . Therefore, it is plausible that 3-Bromo-1H-indazole-4-carboxylic acid may have similar molecular and cellular effects.
実験室実験の利点と制限
3-Br-HIC has several advantages for use in laboratory experiments. It is inexpensive, readily available, and can be synthesized in a relatively short time. It is also relatively stable and can be stored for long periods of time. However, it is also toxic and should be handled with caution.
将来の方向性
Given its potential applications in medicinal chemistry and organic synthesis, there are a number of potential future directions for research on 3-Br-HIC. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of novel biologically active compounds. Additionally, research into the development of more efficient and cost-effective syntheses of the compound is also warranted.
科学的研究の応用
配位高分子と金属有機構造体(MOF)
3-ブロモ-1H-インダゾール-4-カルボン酸: は、配位高分子とMOFの形成において配位子として機能することができます。 これらの構造は、ガス貯蔵、精製、触媒作用、発光、磁性における潜在的な用途のために大きな関心を集めています 。磁気挙動や発光特性などのこれらのポリマーの独特の特性により、さまざまな産業用途に適しています。
抗がん剤および抗腫瘍剤としての用途
インダゾールカルボン酸の誘導体は、その抗がん特性について研究されています。 これらは、肝臓、乳がん、白血病細胞など、さまざまなヒトがん細胞株の生存を阻害する可能性を示しています 。これは、3-ブロモ-1H-インダゾール-4-カルボン酸が、有意な抗がん活性を有する化合物を合成するための前駆体となる可能性があることを示唆しています。
抗血管新生剤および抗酸化剤
インダゾール誘導体は、その抗血管新生作用と抗酸化作用についても評価されています。 これらの化合物は、腫瘍の発生に関連する血管新生促進性サイトカインを阻害することができ、生物学的システムにおける酸化ストレスの管理に不可欠なラジカル捕捉活性を持ちます .
生物活性
インダゾール部分は、HIVプロテアーゼ阻害剤、セロトニン受容体拮抗剤、アルドース還元酵素阻害剤、アセチルコリンエステラーゼ阻害剤などの生物学的に活性な化合物の合成における成分です 。これは、3-ブロモ-1H-インダゾール-4-カルボン酸が、医薬品研究において貢献できる生物活性範囲の広さを強調しています。
医薬品化学
インダゾール含有化合物は、広範囲の医薬品用途を持っています。 これらは、降圧剤、抗がん剤、抗うつ剤、抗炎症剤、抗菌剤として使用されます 。3-ブロモ-1H-インダゾール-4-カルボン酸の医薬品化学における汎用性は、さまざまな薬理学的に活性な薬剤に改変できる可能性に由来しています。
生体医用アプリケーションを持つ発光材料
インダゾールカルボン酸から作られた配位高分子の発光特性は、生体医用アプリケーションに利用できます。 これらの材料は、画像処理や生物学的システムにおけるマーカーとして使用でき、固有の毒性がないため、この分野のさらなる調査のための優れた候補となります .
Safety and Hazards
生化学分析
Biochemical Properties
3-Bromo-1H-indazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of indazole derivatives that exhibit diverse biological activities. This compound interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with enzymes involved in the synthesis of other indazole derivatives, which are known for their anti-inflammatory, anticancer, and antimicrobial properties . The nature of these interactions often involves the formation of hydrogen bonds and π-π stacking interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.
Cellular Effects
The effects of 3-Bromo-1H-indazole-4-carboxylic acid on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives synthesized from 3-Bromo-1H-indazole-4-carboxylic acid have shown antiproliferative activity against various cancer cell lines, causing cell cycle arrest and apoptosis . Additionally, these derivatives can modulate the activity of key signaling molecules, such as kinases and transcription factors, thereby altering gene expression patterns and metabolic fluxes within the cell.
Molecular Mechanism
At the molecular level, 3-Bromo-1H-indazole-4-carboxylic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For instance, indazole derivatives have been shown to inhibit the activity of certain kinases, which are crucial for cell proliferation and survival . This inhibition is often achieved through competitive binding at the active site of the enzyme, preventing the substrate from accessing the catalytic site. Additionally, 3-Bromo-1H-indazole-4-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Bromo-1H-indazole-4-carboxylic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biological activities. In in vitro and in vivo studies, the long-term effects of 3-Bromo-1H-indazole-4-carboxylic acid on cellular function have been observed to include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 3-Bromo-1H-indazole-4-carboxylic acid vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction.
Metabolic Pathways
3-Bromo-1H-indazole-4-carboxylic acid is involved in several metabolic pathways, primarily those related to the synthesis and degradation of indazole derivatives. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, facilitating its conversion to various metabolites that can be further processed or excreted from the body . The interaction of 3-Bromo-1H-indazole-4-carboxylic acid with these enzymes can influence metabolic flux and alter the levels of key metabolites within the cell.
Transport and Distribution
The transport and distribution of 3-Bromo-1H-indazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability at the site of action . For example, transporters in the cell membrane can actively transport 3-Bromo-1H-indazole-4-carboxylic acid into the cell, where it can interact with intracellular targets. Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of 3-Bromo-1H-indazole-4-carboxylic acid is an important determinant of its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 3-Bromo-1H-indazole-4-carboxylic acid to specific organelles is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action. For instance, the presence of specific amino acid sequences can facilitate the transport of the compound into the nucleus, where it can interact with transcription factors and influence gene expression.
特性
IUPAC Name |
3-bromo-2H-indazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEIWFJZEABBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


